2-chloro-6-phenylsulfanylpyrazine
Description
2-Chloro-6-phenylsulfanylpyrazine is a pyrazine derivative characterized by a chlorine atom at position 2 and a phenylsulfanyl (PhS) group at position 5. Pyrazines are heterocyclic aromatic compounds with two nitrogen atoms in a six-membered ring, widely studied for their diverse applications in pharmaceuticals, agrochemicals, and flavor chemistry. The chloro and phenylsulfanyl substituents in this compound likely influence its electronic properties, lipophilicity, and biological interactions.
Properties
CAS No. |
61655-71-8 |
|---|---|
Molecular Formula |
C10H7ClN2S |
Molecular Weight |
222.69 g/mol |
IUPAC Name |
2-chloro-6-phenylsulfanylpyrazine |
InChI |
InChI=1S/C10H7ClN2S/c11-9-6-12-7-10(13-9)14-8-4-2-1-3-5-8/h1-7H |
InChI Key |
RLAUJCBPYOWAKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CN=CC(=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-phenylsulfanylpyrazine typically involves the reaction of 2-chloropyrazine with thiophenol in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-phenylsulfanylpyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to modify the pyrazine ring or the phenylsulfanyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Products with various functional groups replacing the chlorine atom.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the pyrazine ring or phenylsulfanyl group.
Scientific Research Applications
2-chloro-6-phenylsulfanylpyrazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-chloro-6-phenylsulfanylpyrazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The phenylsulfanyl group can participate in interactions with proteins, while the pyrazine ring can engage in π-π stacking interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazine Derivatives
Substituent Effects and Molecular Properties
The biological and chemical behavior of pyrazine derivatives is heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key compounds:
Table 1: Structural and Functional Comparison of Pyrazine Derivatives
Key Observations:
- Chloro Substituents : Chlorine at position 2 or 6 enhances electronegativity and may improve binding to biological targets. For example, the 6-chloro derivative in exhibited antimycobacterial activity (IC₅₀ = 41.9 µmol/L) .
- Piperazine and Carboxamide Derivatives : These moieties (e.g., and ) are common in CNS-targeting drugs and antimicrobial agents, highlighting the versatility of pyrazine scaffolds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
